molecular formula C17H21NO2 B11845439 4-(Hexyloxy)naphthalene-1-carboxamide CAS No. 94071-18-8

4-(Hexyloxy)naphthalene-1-carboxamide

Cat. No.: B11845439
CAS No.: 94071-18-8
M. Wt: 271.35 g/mol
InChI Key: QFYXNEUZWKCCEN-UHFFFAOYSA-N
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Description

4-(Hexyloxy)naphthalene-1-carboxamide is an organic compound with the molecular formula C17H21NO2 It is a derivative of naphthalene, characterized by the presence of a hexyloxy group at the fourth position and a carboxamide group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)naphthalene-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hexyloxy and carboxamide groups.

    Hexyloxy Group Introduction: The introduction of the hexyloxy group can be achieved through an etherification reaction. Naphthol is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxynaphthalene.

    Carboxamide Group Introduction: The carboxamide group is introduced by first converting 4-hexyloxynaphthalene to 4-hexyloxynaphthalene-1-carboxylic acid through a Friedel-Crafts acylation reaction. The carboxylic acid is then converted to the carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

4-(Hexyloxy)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxynaphthalene-1-carboxamide: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Ethyloxynaphthalene-1-carboxamide: Contains an ethyloxy group instead of a hexyloxy group.

    4-Butyloxynaphthalene-1-carboxamide: Features a butyloxy group in place of the hexyloxy group.

Uniqueness

4-(Hexyloxy)naphthalene-1-carboxamide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

94071-18-8

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-hexoxynaphthalene-1-carboxamide

InChI

InChI=1S/C17H21NO2/c1-2-3-4-7-12-20-16-11-10-15(17(18)19)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3,(H2,18,19)

InChI Key

QFYXNEUZWKCCEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)N

Origin of Product

United States

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